

Physicochemical Properties of D-Glucose-d1-1

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Compound of Interest

Compound Name: *D-Glucose-d1-1*

Cat. No.: *B12419361*

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D-Glucose-d1-1 is a stable, isotopically labeled monosaccharide where a deuterium atom replaces a hydrogen atom at the C1 position. This labeling results in a mass shift of +1 compared to its unlabeled counterpart, making it an invaluable tool in various analytical and metabolic studies.^{[1][2]} The key quantitative data for **D-Glucose-d1-1** are summarized below.

Property	Value
Molecular Weight	181.16 g/mol ^{[1][2]}
Molecular Formula	C ₆ DH ₁₁ O ₆
Linear Formula	HOCH ₂ [CHOH] ₄ CDO
CAS Number	106032-61-5
Isotopic Purity	≥98 atom % D
Chemical Purity (Assay)	≥99% (CP)
Melting Point	150-152 °C
Appearance	Powder
Unlabeled D-Glucose MW	180.156 g/mol

Applications in Research

Isotopically labeled glucose, such as **D-Glucose-d1-1**, serves critical functions in scientific research:

- **Metabolic Tracing:** It is used to trace the metabolic fate of glucose in various biological systems, including cells, tissues, and whole organisms, to elucidate pathways like glycolysis and the pentose phosphate pathway.
- **Internal Standard:** Due to its chemical identity and distinct mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), correcting for variations during sample preparation and analysis.
- **Enzyme Activity Studies:** It can be used as a substrate to investigate the kinetics and mechanisms of glucose-metabolizing enzymes.
- **Magnetic Resonance Imaging (MRI):** D-glucose has shown potential for use as a biodegradable T2 contrast agent for MRI at physiological pH.

Experimental Protocol: Use as an Internal Standard in LC-MS

This section details a generalized protocol for using **D-Glucose-d1-1** as an internal standard for the quantification of D-glucose in a biological matrix (e.g., plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To accurately quantify the concentration of unlabeled D-glucose in plasma samples.

Materials:

- **D-Glucose-d1-1** (Internal Standard, IS)
- Unlabeled D-glucose (Analyte standard for calibration curve)
- Biological plasma samples
- Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
- LC-MS grade water and solvents
- Vials, pipettes, and centrifuge

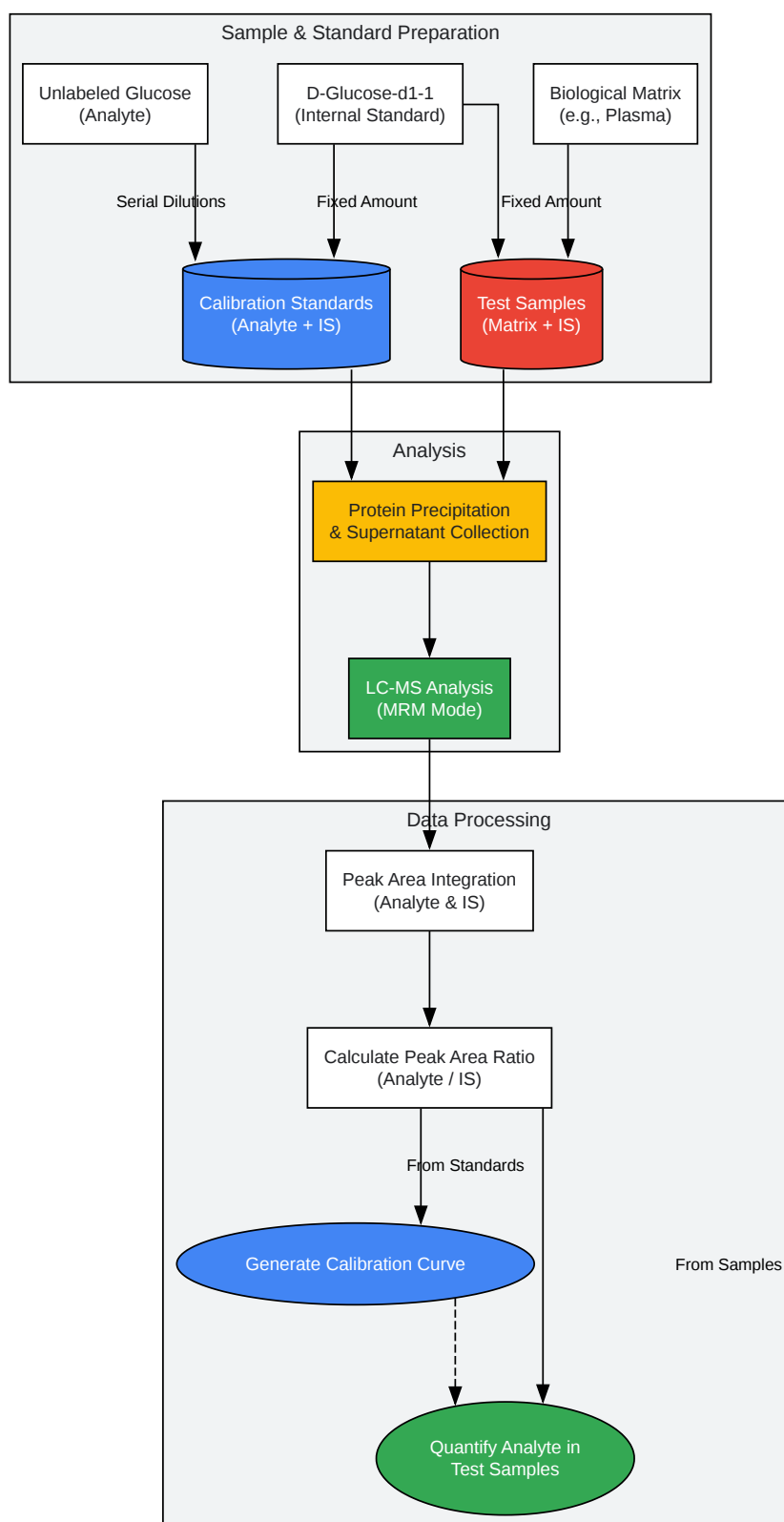
Methodology:

- Preparation of Stock Solutions:
 - Prepare a stock solution of unlabeled D-glucose (e.g., 1 mg/mL) in a suitable solvent (e.g., water/methanol 50:50 v/v).
 - Prepare a stock solution of **D-Glucose-d1-1** (e.g., 1 mg/mL) in the same solvent.
- Preparation of Calibration Standards:
 - Perform serial dilutions of the unlabeled D-glucose stock solution to create a set of calibration standards at different concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).
 - Spike each calibration standard with a fixed concentration of the **D-Glucose-d1-1** internal standard solution.
- Sample Preparation:
 - Thaw plasma samples on ice.
 - To a 50 µL aliquot of each plasma sample, add the same fixed amount of **D-Glucose-d1-1** internal standard solution as used in the calibration standards.
 - Add 200 µL of ice-cold protein precipitation solvent (e.g., methanol) to the plasma sample.
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Carefully collect the supernatant and transfer it to an LC-MS vial for analysis.
- LC-MS Analysis:
 - Inject the prepared samples and calibration standards into the LC-MS system.

- Liquid Chromatography (LC): Use a suitable column (e.g., HILIC or C18) to separate glucose from other matrix components. The mobile phase composition and gradient will depend on the column chosen.
- Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source. Monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled D-glucose and **D-Glucose-d1-1** using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
 - Unlabeled D-glucose transition (example): $[M-H]^- \rightarrow m/z \text{ precursor} \rightarrow m/z \text{ product}$
 - **D-Glucose-d1-1** transition (example): $[M-H]^- \rightarrow m/z \text{ precursor}+1 \rightarrow m/z \text{ product}$
- Data Analysis:
 - Integrate the peak areas for both the analyte (unlabeled glucose) and the internal standard (**D-Glucose-d1-1**) in each chromatogram.
 - Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
 - Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
 - Calculate the peak area ratio for the unknown plasma samples and use the calibration curve to determine the concentration of D-glucose in those samples.

Visualizations

The following diagram illustrates the logical workflow for using **D-Glucose-d1-1** as an internal standard in a quantitative mass spectrometry experiment.



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Caption: Workflow for quantitative analysis using an internal standard.

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References

- 1. D-グルコース-1-d1 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. D-葡萄糖-1-d 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
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